REACTION_CXSMILES
|
FC(F)(F)[C:3]([OH:5])=[O:4].C(C1C=CC(N[CH:18]([C:34]2[CH:39]=[C:38]([O:40][CH3:41])[C:37](OC)=C[C:35]=2F)C2NC(=O)N(C3C=CC=CC=3C(O)=O)N=2)=CC=1)(=N)N.[H-].[Na+].[Br:47][CH2:48]Cl.[I-].[Na+].[Cl-].[NH4+].[CH3:54]N(C=O)C>C(OCC)(=O)C>[Br:47][C:48]1[CH:37]=[C:38]([O:40][CH2:41][CH3:54])[C:39]2[O:5][CH2:3][O:4][CH2:18][C:34]=2[CH:35]=1 |f:0.1,2.3,5.6,7.8|
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
BrCCl
|
Name
|
|
Quantity
|
0.25 g
|
Type
|
reactant
|
Smiles
|
[I-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
1g
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F.C(N)(=N)C1=CC=C(C=C1)NC(C1=NN(C(N1)=O)C1=C(C(=O)O)C=CC=C1)C1=C(C=C(C(=C1)OC)OC)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
while cooling on ice
|
Type
|
STIRRING
|
Details
|
was stirred at 80° C. for 6 hours under a hydrogen atmosphere
|
Duration
|
6 h
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
The desiccating agent was filtered off
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography (ethyl acetate-heptane)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C2=C(COCO2)C1)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.62 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |